molecular formula C13H11NO3 B7498044 N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide

N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide

Cat. No. B7498044
M. Wt: 229.23 g/mol
InChI Key: ZNRMVFHPWRRNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide, also known as DBF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DBF is a synthetic compound that belongs to the class of benzofuran derivatives. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses. N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been found to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects
N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to be stable under a range of conditions. Moreover, N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been shown to exhibit low toxicity and is well-tolerated in animal models. However, there are also some limitations associated with the use of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide in lab experiments. For instance, N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has poor solubility in water, which can limit its bioavailability and efficacy. Furthermore, the exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide is not fully understood, which can hinder its use in some research applications.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide. One potential area of investigation is the development of novel formulations of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide that can improve its solubility and bioavailability. Another area of research is the identification of specific molecular targets of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide that can be exploited for therapeutic purposes. Moreover, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of more potent derivatives of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide that exhibit improved efficacy and specificity is an area of active research.

Synthesis Methods

N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide can be synthesized through a multistep process involving the condensation of furan-3-carboxylic acid with 2,3-dihydrobenzofuran-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to yield N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide. The purity of N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide can be improved through recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-13(10-3-5-16-8-10)14-11-1-2-12-9(7-11)4-6-17-12/h1-3,5,7-8H,4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRMVFHPWRRNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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